molecular formula C8H9ClN2O3 B13730638 2-(3-Chloropropoxy)-5-nitropyridine

2-(3-Chloropropoxy)-5-nitropyridine

Cat. No.: B13730638
M. Wt: 216.62 g/mol
InChI Key: FYUMUEHHXPTSOJ-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position and a 3-chloropropoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-5-nitropyridine typically involves the reaction of 5-nitropyridin-2-ol with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 2-(3-aminopropoxy)-5-nitropyridine.

    Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to further oxidation of the pyridine ring.

Scientific Research Applications

2-(3-Chloropropoxy)-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the nitro group can participate in redox reactions, while the chloropropoxy group can interact with biological targets through hydrogen bonding or hydrophobic interactions . The exact molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropoxy)-5-nitropyridine is unique due to the combination of its nitro and chloropropoxy groups on a pyridine ring This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-(3-chloropropoxy)-5-nitropyridine

InChI

InChI=1S/C8H9ClN2O3/c9-4-1-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6H,1,4-5H2

InChI Key

FYUMUEHHXPTSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OCCCCl

Origin of Product

United States

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